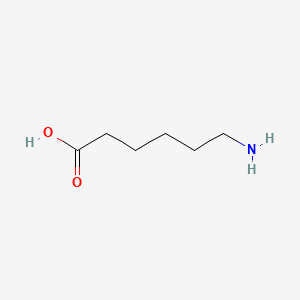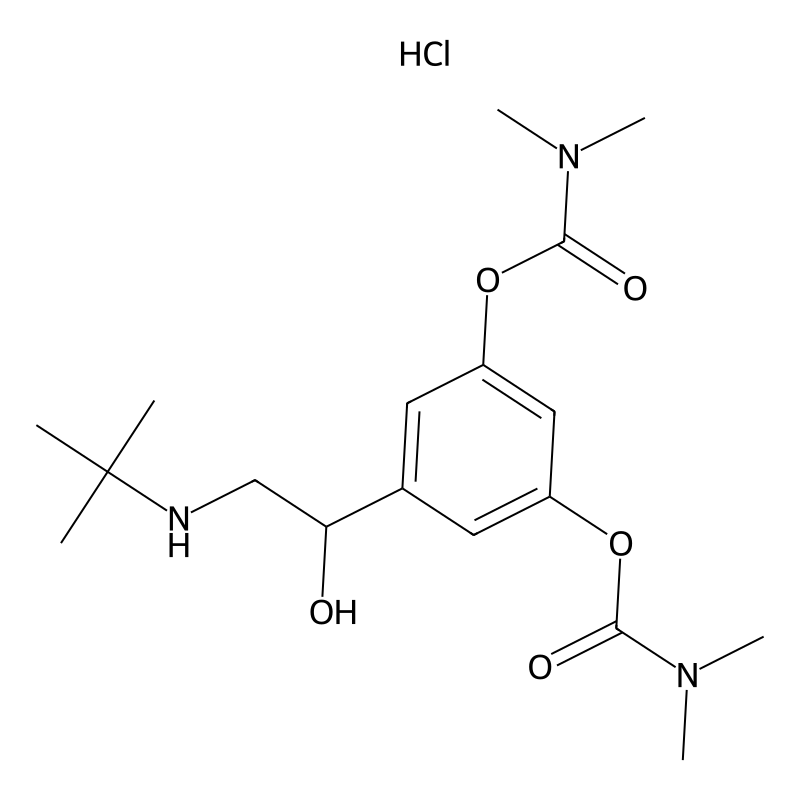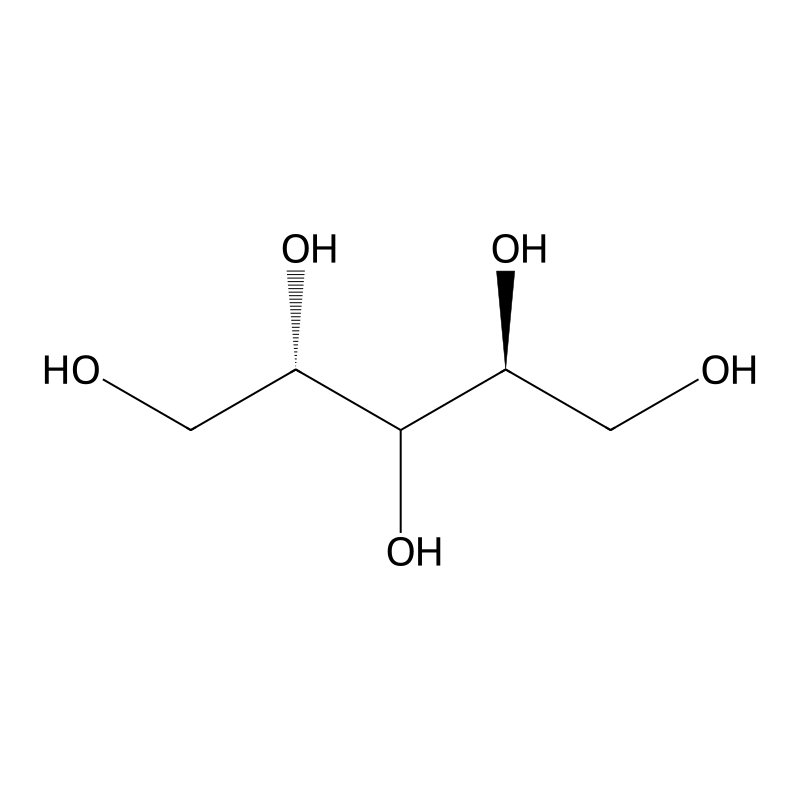Pharmacopeia & Metrological Institutes Standards
CAS No.:60-32-2
Molecular Formula:C6H13NO2
Molecular Weight:131.17 g/mol
Availability:
In Stock
CAS No.:71675-85-9
Molecular Formula:C17H27N3O4S
Molecular Weight:369.5 g/mol
Availability:
In Stock
CAS No.:1119-34-2
Molecular Formula:C6H14N4O2.ClH
C6H15ClN4O2
C6H15ClN4O2
Molecular Weight:210.66 g/mol
Availability:
In Stock
CAS No.:81732-46-9
Molecular Formula:C18H29N3O5
Molecular Weight:367.4 g/mol
Availability:
In Stock
CAS No.:7643-75-6
Molecular Formula:C5H12O5
Molecular Weight:152.15 g/mol
Availability:
In Stock
CAS No.:9087-70-1
Molecular Formula:C284H432N84O79S7
Molecular Weight:6511 g/mol
Availability:
In Stock





